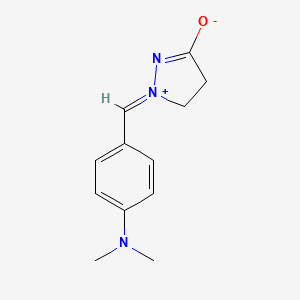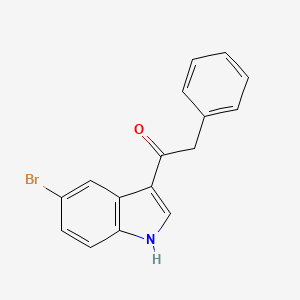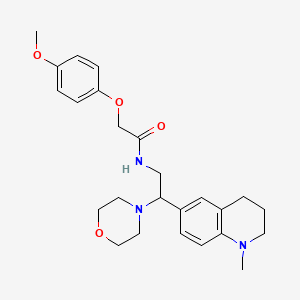
2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-Dimethylaminobenzylidene)-rhodanine” is a chemical that has a molar mass of 264.37 g/mol . It’s used as a reagent for silver .
Synthesis Analysis
A related compound, “5-(4-Dimethylaminobenzylidene)-rhodanine”, was synthesized and single crystals were grown by the solvent evaporation method at room temperature . Another study mentioned the synthesis of organotin complexes derived from a Schiff base, 2-[(4-dimethylamino-benzylidene)amino]phenol .Molecular Structure Analysis
The molecular structure of a similar compound, “5-(4-Dimethylaminobenzylidene)-rhodanine”, was confirmed by 1H and 13C nuclear magnetic resonance techniques .Chemical Reactions Analysis
The anticorrosive effects of derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole on 316 Stainless Steel in HCl Medium were studied . Another study discussed the application of catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .Physical And Chemical Properties Analysis
The compound “5-(4-Dimethylaminobenzylidene)-rhodanine” has a melting point of 275 - 280 °C and decomposes at these temperatures .科学的研究の応用
Catalytic Synthesis
A study by Özdemir et al. (2001) focused on the synthesis of a water-soluble carbene complex using 4-dimethylaminobenzaldehyde. This complex showed efficiency as a catalyst for intramolecular cyclization, leading to the synthesis of 2,3-dimethylfuran, a compound of interest in the chemical industry for its potential applications. The catalyst could be recovered and reused multiple times without significant loss in activity, highlighting its potential for sustainable chemical processes (Özdemir et al., 2001).
Antimicrobial Activities
The antimicrobial properties of new gold(I) complexes of imidazolidin-2-ylidenes, synthesized through reactions involving dimethylaminobenzaldehyde derivatives, were explored by Özdemir et al. (2004). These complexes demonstrated significant antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating high potency (Özdemir et al., 2004).
Photochemical Studies
Cui, Lan, and Thiel (2012) investigated the photophysics and photochemistry of GFP chromophore analogues, including compounds structurally related to "2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide." They found that intramolecular hydrogen bonding plays a crucial role in the observed photoinduced processes, such as cis-trans isomerization and excited-state proton transfer, which are essential for understanding the behavior of fluorescent proteins (Cui, Lan, & Thiel, 2012).
Corrosion Inhibition
The corrosion inhibitory effects of a synthesized novel 4-aminoantipyrine derivative, related to "2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide," on mild steel in hydrochloric acid solution were studied by Junaedi et al. (2013). Their research demonstrated that the compound effectively inhibits mild steel corrosion, highlighting its potential as a corrosion inhibitor in industrial applications (Junaedi et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14(2)11-5-3-10(4-6-11)9-15-8-7-12(16)13-15/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYSJSNVBNKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=[N+]2CCC(=N2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=[N+]/2\CCC(=N2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2669671.png)


![N-1,3-benzodioxol-5-yl-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2669677.png)
![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2669678.png)
![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)
![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)
![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)
![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2669688.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)
